

An In-depth Technical Guide to MS-Peg1-thp: Structure, Properties, and Applications

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Compound of Interest

Compound Name: MS-Peg1-thp

Cat. No.: B3321063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **MS-Peg1-thp**, a heterobifunctional crosslinker. While direct experimental data for this specific compound is not readily available in public literature, this document extrapolates its characteristics and protocols based on closely related Maleimide-PEG compounds and the known chemistry of its constituent functional groups: a maleimide (MS), a single polyethylene glycol unit (Peg1), and a tetrahydropyran (thp) protecting group.

Chemical Structure and Properties

MS-Peg1-thp is understood to be a derivative of polyethylene glycol containing a maleimide group at one terminus and a tetrahydropyran-protected hydroxyl group at the other. The maleimide group provides reactivity towards thiol moieties, while the THP group serves as a protecting group for a hydroxyl functionality, which can be deprotected for further chemical modification.

Proposed Chemical Structure

The proposed structure consists of a maleimide ring linked via a short alkyl chain to a single ethylene glycol unit, which is in turn ether-linked to a tetrahydropyran group.

Caption: Proposed chemical structure of **MS-Peg1-thp**.

Physicochemical Properties (Estimated)

Quantitative data for **MS-Peg1-thp** is not directly available. The following table summarizes estimated properties based on structurally similar compounds like Mal-PEG1-acid and general knowledge of the constituent moieties.

Property	Estimated Value	Notes
Molecular Formula	C ₁₃ H ₁₉ NO ₅ (assuming n=2 for linker)	Based on a propyl linker between maleimide and PEG.
Molecular Weight	~269.29 g/mol	Calculated based on the proposed molecular formula.
Solubility	Soluble in organic solvents (DCM, DMF, DMSO).	The THP and maleimide groups contribute to organic solubility.
Sparingly soluble in aqueous solutions.	The short PEG chain provides limited hydrophilicity.	
Stability	Stable at -20°C for extended periods.	Maleimide group is susceptible to hydrolysis at high pH.
THP group is stable to most bases and nucleophiles.	Cleaved by acidic conditions.	
Reactivity	Maleimide reacts with thiols (sulfhydryls) at pH 6.5-7.5.	Forms a stable thioether bond.
THP-protected hydroxyl can be deprotected using mild acid.	Allows for subsequent conjugation or modification.	

Experimental Protocols

Detailed experimental protocols for the synthesis and use of **MS-Peg1-thp** are not published. The following sections provide plausible methodologies based on established organic synthesis and bioconjugation techniques for similar Maleimide-PEG reagents.

Proposed Synthesis of MS-Peg1-thp

A potential synthetic route for **MS-Peg1-thp** would involve a multi-step process, starting from commercially available materials.



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Caption: Proposed synthetic workflow for **MS-Peg1-thp**.

Methodology:

- **Activation of the Hydroxyl Group:** The terminal hydroxyl group of 2-(2-Hydroxyethoxy)tetrahydropyran is activated, for instance, by conversion to a better leaving group like a tosylate or mesylate.
- **Introduction of a Nitrogen Moiety:** The activated hydroxyl group is displaced by a nitrogen-containing nucleophile, such as sodium azide, to form an azide derivative.
- **Reduction to a Primary Amine:** The azide is then reduced to a primary amine.
- **Formation of Maleamic Acid:** The resulting amine is reacted with maleic anhydride to form the corresponding maleamic acid.
- **Cyclization to Maleimide:** The maleamic acid is subsequently cyclized to the final maleimide product, **MS-Peg1-thp**, typically through dehydration.

Characterization of MS-Peg1-thp

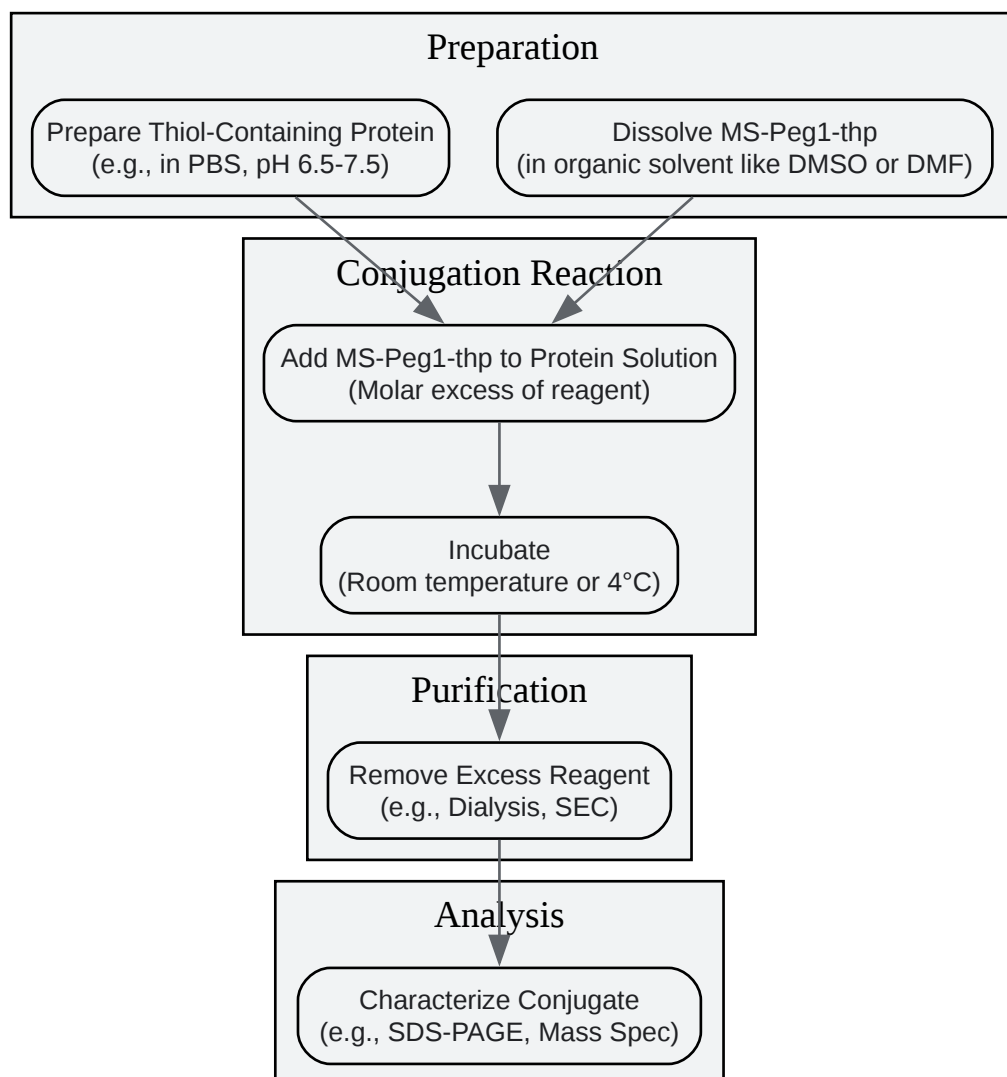
The successful synthesis of **MS-Peg1-thp** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** To confirm the chemical structure and the presence of all expected functional groups.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the identity of the product.

- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the maleimide C=O and C=C bonds.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.^{[1][2]}

General Protocol for Bioconjugation to a Thiol-Containing Protein

The primary application of **MS-Peg1-thp** is the conjugation to molecules containing free thiol groups, such as cysteine residues in proteins.



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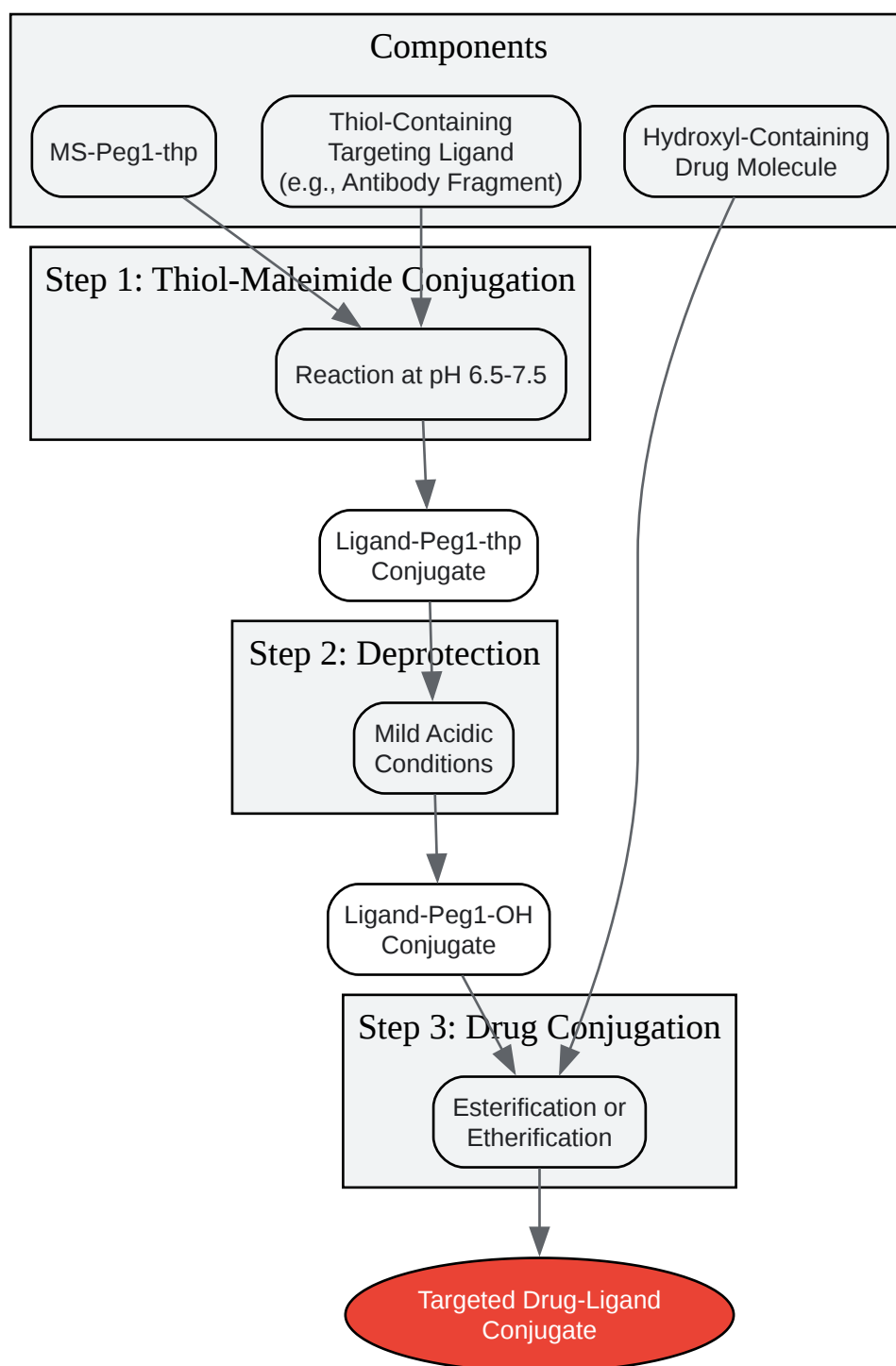
Caption: Experimental workflow for protein conjugation.

Methodology:

- Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a pH between 6.5 and 7.5. If necessary, reduce any disulfide bonds to generate free thiols and subsequently remove the reducing agent.
- Reagent Preparation: Immediately before use, dissolve **MS-Peg1-thp** in an appropriate anhydrous organic solvent such as DMF or DMSO.
- Conjugation Reaction: Add a molar excess of the dissolved **MS-Peg1-thp** to the protein solution with gentle stirring.
- Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for a longer duration.
- Purification: Remove unreacted **MS-Peg1-thp** and byproducts from the conjugated protein using techniques like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
- Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the protein.

Signaling Pathways and Logical Relationships

The utility of **MS-Peg1-thp** lies in its ability to link different molecular entities. The following diagram illustrates its role in creating a bioconjugate that could potentially be used in targeted drug delivery.



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Caption: Logical workflow for creating a targeted drug conjugate.

This workflow illustrates the sequential use of the two reactive ends of **MS-Peg1-thp**. First, the maleimide group is used to attach a targeting ligand. Subsequently, the THP group is removed

to reveal a hydroxyl group, which can then be used to conjugate a therapeutic agent. This approach allows for the precise construction of complex biomolecules for applications in drug development and research.

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